4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzamide core, with a phenyl-pyrazole moiety linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using an ethyl halide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is reacted with 4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-hydroxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.
Reduction: 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
This compound: is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity.
Uniqueness
- The presence of both a methoxy group and a phenyl-pyrazole moiety in the same molecule provides a unique combination of electronic and steric properties, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-9-7-16(8-10-18)19(23)20-11-12-22-14-17(13-21-22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVKMJSWZOKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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